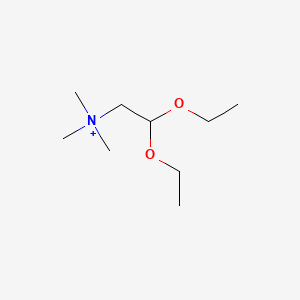
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- is a chemical compound with the molecular formula C8H19NO2 It is known for its unique structure, which includes two ethoxy groups and a trimethylammonium group attached to an ethanaminium backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- typically involves the reaction of dimethylamine with ethyl chloroformate, followed by the addition of trimethylamine. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: This compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the production of surfactants and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins, potentially altering their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanaminium, 2,2-dimethoxy-N,N-dimethyl-: This compound has similar structural features but with dimethoxy groups instead of diethoxy groups.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: This compound contains a phosphonooxy group, making it distinct in its chemical behavior and applications.
Uniqueness
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- is unique due to its specific combination of ethoxy and trimethylammonium groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its amphiphilic nature make it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
39638-47-6 |
|---|---|
Molekularformel |
C9H22NO2+ |
Molekulargewicht |
176.28 g/mol |
IUPAC-Name |
2,2-diethoxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H22NO2/c1-6-11-9(12-7-2)8-10(3,4)5/h9H,6-8H2,1-5H3/q+1 |
InChI-Schlüssel |
FZTPQGDNPICRDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C[N+](C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)


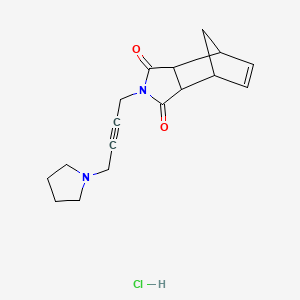

![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)

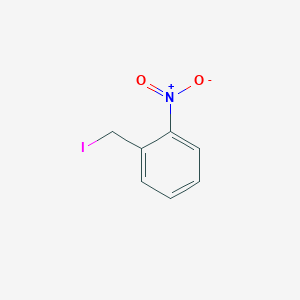
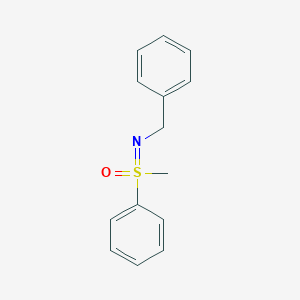
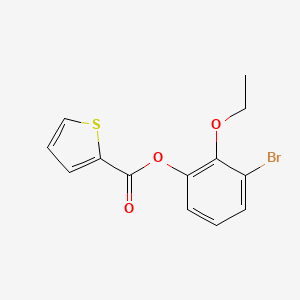
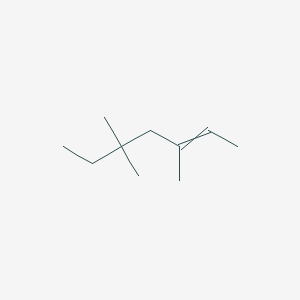
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
